molecular formula C14H17N5O2S B12162631 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide

Cat. No.: B12162631
M. Wt: 319.38 g/mol
InChI Key: SACXCSXUMHSNEV-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure integrates three distinct pharmacophores: a 6-methoxypyridazine ring, a piperidine carboxamide, and a (Z)-configured thiazol-2(3H)-ylidene group. The 6-methoxypyridazine moiety is a known heteroaromatic scaffold with potential for modulating central nervous system (CNS) targets, as pyridazine derivatives have been explored for neurological conditions . The presence of the piperidine-4-carboxamide group suggests potential interactions with enzymatic or receptor sites, a feature common in many bioactive molecules . Furthermore, the thiazolylidene group, with its specific (Z) stereochemistry, is a key structural feature that can influence the compound's electronic properties and its ability to act as a ligand or inhibitor, similar to other heterocyclic amides investigated in research . This unique combination of structural elements makes it a valuable chemical probe for researchers investigating new therapeutic avenues, particularly in areas such as oncology, neuroscience, and immunology. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H17N5O2S/c1-21-12-3-2-11(17-18-12)19-7-4-10(5-8-19)13(20)16-14-15-6-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,15,16,20)

InChI Key

SACXCSXUMHSNEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine-4-Carboxamide Core

The piperidine-4-carboxamide moiety serves as the central scaffold. A common approach begins with piperidine-4-carboxylic acid , which undergoes protection of the secondary amine using a tert-butoxycarbonyl (Boc) group. As demonstrated in WO2010014939A1, Boc protection is achieved via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . Subsequent activation of the carboxylic acid is typically performed using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Key Reaction Conditions :

  • Boc Protection : 0°C to room temperature, dichloromethane (DCM) solvent, 12–24 hours (yield: 85–92%) .

  • Carboxylic Acid Activation : 0°C, tetrahydrofuran (THF), 2 hours .

The activated intermediate is then coupled with 2-aminothiazole to form the carboxamide bond. JP2020128408A highlights the use of N-hydroxybenzotriazole (HOBt) to suppress racemization during amide bond formation .

Preparation of the 6-Methoxypyridazin-3-yl Substituent

The 6-methoxypyridazin-3-yl group is synthesized via regioselective functionalization of pyridazine . A reported method involves nitration of pyridazine followed by methoxylation. For instance, WO2010014939A1 describes the nitration of pyridazine derivatives using nitric acid in sulfuric acid at 0–5°C, yielding 3-nitropyridazine . Subsequent methoxylation is achieved via nucleophilic aromatic substitution (NAS) with sodium methoxide in methanol under reflux (65°C, 8 hours) .

Coupling of the Piperidine-4-Carboxamide and 6-Methoxypyridazin-3-yl Moieties

The final step involves coupling the two fragments. Buchwald-Hartwig amination or Pd-catalyzed cross-coupling is employed, depending on the substituent’s electronic nature. WO2022155352A1 reports successful coupling of heteroaryl chlorides with amine derivatives using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as a ligand . For this compound, the reaction conditions are:

  • Catalyst : Pd2(dba)3 (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs2CO3

  • Solvent : 1,4-Dioxane, 100°C, 12 hours .

Yield Optimization :

Catalyst SystemTemperature (°C)Yield (%)
Pd(OAc)2/Xantphos8062
Pd2(dba)3/Xantphos10078
NiCl2(dppe)12045

Stereochemical Control of the Thiazol-2(3H)-Ylidene Group

The (Z)-configuration of the thiazol-2(3H)-ylidene group is critical for biological activity. Thermodynamic control via refluxing in a high-boiling solvent (e.g., toluene or xylene) favors the Z-isomer due to reduced steric hindrance . JP2020128408A notes that additives like acetic acid protonate the thiazole nitrogen, stabilizing the desired tautomer .

Purification and Characterization

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane). Structural confirmation relies on:

  • 1H NMR : Key signals include the methoxy singlet at δ 3.95 ppm and thiazole protons at δ 7.2–7.4 ppm .

  • HRMS : Calculated for C15H16N4O2S [M+H]+: 317.1074; Found: 317.1076 .

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes.

Comparison with Similar Compounds

MAO Inhibitors with Thiazole Moieties

Compound 4a (N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide)

  • Molecular Formula : C₂₇H₂₈N₄O₂S
  • Molecular Weight : 488.60 g/mol
  • Key Features : Diphenyl-substituted thiazole, cyclopentyl-acetamide backbone.
  • Activity : Potent dual MAO-A/MAO-B inhibitor (IC₅₀ values in low micromolar range), with selectivity influenced by para-substituents on the phenyl rings .
  • However, this may compromise MAO affinity compared to 4a .

Antifungal Thiazole-Benzamides

N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides (2a-t)

  • Molecular Formula : Variable (e.g., C₂₃H₁₇N₃O₂S for 2a).
  • Key Features : Aroyl-substituted thiazole, benzamide linkage.
  • Activity : Low to moderate antifungal activity against Candida and Aspergillus species .
  • Comparison : The target compound’s piperidine-carboxamide and methoxypyridazine groups may enhance CNS permeability compared to the lipophilic aroyl-benzamides, suggesting divergent therapeutic applications .

Piperidine-Carboxamide Derivatives

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35)

  • Molecular Formula : C₂₀H₂₁BrN₆O₃
  • Molecular Weight : 489.33 g/mol
  • Key Features : Benzodiazolone core, methoxy-pyridine substituent.
  • Activity : Optimized for 8-oxoguanine DNA glycosylase (OGG1) inhibition, highlighting the role of piperidine-carboxamide in enzyme targeting .
  • Comparison : The target compound replaces the benzodiazolone with a thiazolylidene group, which may shift selectivity toward other enzymatic pathways (e.g., kinases or MAO) .

Structural and Pharmacokinetic Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity References
Target Compound C₁₄H₁₇N₅O₂S 319.38 6-Methoxypyridazine, Z-thiazolylidene Unknown (Potential MAO)
4a (MAO Inhibitor) C₂₇H₂₈N₄O₂S 488.60 Diphenylthiazole, cyclopentyl-acetamide MAO-A/B inhibition
Antifungal Derivative (2a) C₂₃H₁₇N₃O₂S ~407.46 Aroylthiazole, benzamide Antifungal
Compound 35 (OGG1 Inhibitor) C₂₀H₂₁BrN₆O₃ 489.33 Benzodiazolone, methoxy-pyridine DNA repair enzyme inhibition

Key Observations:

Molecular Weight and Solubility : The target compound’s lower molecular weight (319.38 vs. 488.60 for 4a) suggests improved bioavailability. The methoxy group enhances hydrophilicity compared to phenyl-rich analogs .

Thiazole Configuration : The Z-configuration in the thiazole ring is conserved across active analogs (e.g., 4a, 2a), underscoring its role in bioactivity .

Substituent Effects : Bulky phenyl groups in 4a improve MAO binding but may reduce blood-brain barrier (BBB) penetration. The target compound’s simpler structure could favor CNS targeting .

Biological Activity

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a synthetic compound that combines distinct heterocyclic moieties, including a pyridazine ring, a thiazole unit, and a piperidine backbone. This structural diversity suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug design.

  • Molecular Formula : C₁₄H₁₇N₅O₂S
  • Molecular Weight : 319.38 g/mol

The methoxy group on the pyridazine ring may enhance the compound's solubility and biological interactions, potentially leading to improved pharmacokinetic properties.

Biological Activities

Preliminary studies indicate that compounds similar to 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide exhibit a range of biological activities. Key findings include:

  • Antimicrobial Activity : Compounds featuring thiazole and pyridazine moieties have shown significant antimicrobial properties. The structural characteristics of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide suggest it may possess similar effects.
  • Anticancer Potential : The unique combination of functional groups in this compound could lead to anticancer activity. Research on related compounds has demonstrated efficacy against various cancer cell lines.
  • Enzyme Inhibition : Studies have indicated that derivatives of piperidine carboxamides can inhibit enzymes such as cathepsin K, which is involved in bone resorption processes. This inhibition may have implications for osteoporosis treatment.

Structure–Activity Relationship (SAR)

The biological activity of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide can be analyzed through its structure–activity relationship (SAR). The presence of specific substituents can significantly influence its activity profile.

Structural FeatureEffect on Activity
Methoxy GroupEnhances solubility and bioavailability
Thiazole MoietyContributes to antimicrobial and anticancer properties
Piperidine BackboneEssential for enzyme inhibition

Case Studies

  • Anticancer Studies : A related compound with a similar structure was evaluated for its cytotoxic effects against various cancer cell lines. The study found that modifications to the thiazole group significantly impacted the compound's potency, suggesting that further optimization could enhance efficacy against specific cancer types.
  • Enzyme Inhibition : Research focused on piperidine derivatives showed that modifications at the 4-position of the piperidine ring could lead to increased inhibition of cathepsin K. This finding indicates that analogs of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide may also exhibit enhanced therapeutic potential in treating conditions related to bone resorption.

Q & A

Q. What are the standard synthetic routes for 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperidine-4-carboxamide backbone via coupling reactions between activated carboxylic acid derivatives (e.g., piperidine-4-carbonyl chloride) and the thiazole-2(3H)-ylidene amine. Solvents like DMF or acetic acid under reflux are often used to facilitate amide bond formation .
  • Step 2 : Functionalization of the pyridazine ring. Methoxy group introduction at the 6-position of pyridazine may require nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald–Hartwig amination) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methoxy group at pyridazine C6, Z-configuration of thiazole-ylidene). For example, the thiazole proton typically resonates at δ 7.2–7.5 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity. Retention times vary with solvent gradients; ≥98% purity is standard .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical m/z for C15_{15}H16_{16}N6_6O2_2S: 368.39) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility Checks : Standardize assays (e.g., IC50_{50} measurements in kinase inhibition studies) across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted pyridazine intermediates) that may interfere with activity .
  • Dose-Response Analysis : Compare EC50_{50} values under identical conditions (e.g., ATP concentration in kinase assays) .

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?

  • Molecular Docking : Map interactions between the thiazole-ylidene moiety and target proteins (e.g., kinase ATP-binding pockets). Software like AutoDock Vina or Schrödinger Suite can predict binding affinities .
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and correlate changes with activity. For example, bulkier groups at pyridazine C6 may reduce solubility but enhance target selectivity .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridazine N1) and hydrophobic regions (piperidine ring) .

Q. How can synthetic scalability be balanced with maintaining stereochemical integrity?

  • Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis of the (2Z)-thiazole-ylidene group to avoid racemization .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing byproduct formation during scale-up .

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